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Compound of Interest

Compound Name: N-(furan-2-ylmethyl)-3-iodoaniline

Cat. No.: B12127809

This technical guide provides a comprehensive overview of the molecular structure,
physicochemical properties, proposed synthesis, and potential biological activities of N-(furan-
2-ylmethyl)-3-iodoaniline. This document is intended for researchers, scientists, and
professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Identifiers

N-(furan-2-ylmethyl)-3-iodoaniline is a chemical compound featuring a furan ring linked via a
methylene amine bridge to an aniline ring, which is substituted with an iodine atom at the meta
position.

Identifier Value

CAS Number 1152560-12-7

Molecular Formula C11H10INO

Molecular Weight 299.11 g/mol

Canonical SMILES C1=CC(=C(C=C1)I)NCC2=CC=C02

nChi INChl=1S/C11H10INO/c12-9-3-1-4-10(7-9)13-8-

11-5-2-6-14-11/h1-7,13H,8H2

InChlKey HJJPAUBSESLLDW-UHFFFAOYSA-N
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Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of N-(furan-2-
ylmethyl)-3-iodoaniline, which are crucial for assessing its drug-likeness and pharmacokinetic

profile.
Property Predicted Value
LogP 35
Topological Polar Surface Area (TPSA) 25.2 A2
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Molar Refractivity 71.9 cm3

Spectroscopic Data (Predicted)

While experimental spectroscopic data is not readily available, the following are predicted
values to aid in the characterization of N-(furan-2-yIlmethyl)-3-iodoaniline.

Predicted *H NMR Spectrum (CDClIs, 400 MHz):

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b12127809?utm_src=pdf-body
https://www.benchchem.com/product/b12127809?utm_src=pdf-body
https://www.benchchem.com/product/b12127809?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12127809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift . .
Multiplicity Number of Protons  Assignment

(ppm)

7.40 t,J=1.8 Hz 1H H-2' (lodoaniline)

7.25 d, J=1.8Hz 1H H-6 (Furan)

7.10 dd, J=8.0, 1.8 Hz 1H H-6' (lodoaniline)

6.95 t, J=8.0 Hz 1H H-5' (lodoaniline)

6.70 dd, J=8.0, 1.8 Hz 1H H-4' (lodoaniline)

6.30 dd, J=3.2, 1.8 Hz 1H H-4 (Furan)

6.20 d, J=3.2Hz 1H H-3 (Furan)

4.35 S 2H -CH2-

4.10 brs 1H -NH-

Predicted 13C NMR Spectrum (CDCls, 100 MHz):
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Chemical Shift (ppm) Assighment
152.5 C-2 (Furan)
148.0 C-1' (lodoaniline)
142.0 C-5 (Furan)
131.0 C-5' (lodoaniline)
129.5 C-6' (lodoaniline)
121.0 C-2' (lodoaniline)
113.0 C-4' (lodoaniline)
110.5 C-4 (Furan)
107.5 C-3 (Furan)

94.0 C-3' (lodoaniline)
48.0 -CH2-

Predicted Major IR Absorption Bands (cm™—1):

Wavenumber (cm~—2) Functional Group
3400-3300 N-H stretch

3100-3000 Aromatic C-H stretch
2950-2850 Aliphatic C-H stretch
1600-1450 Aromatic C=C stretch
1250-1000 C-N stretch, C-O-C stretch
800-600 C-I stretch

Predicted Mass Spectrum Fragmentation:

The electron ionization mass spectrum is predicted to show a molecular ion peak at m/z = 299.
Key fragmentation patterns would likely involve the cleavage of the benzylic C-N bond, leading
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to fragments corresponding to the furfuryl cation (m/z = 81) and the 3-iodoanilino radical (m/z =
218) or 3-iodoaniline cation (m/z = 219). Further fragmentation of the iodoaniline portion could
result in the loss of iodine.

Synthesis Protocol (Proposed)

A plausible and efficient method for the synthesis of N-(furan-2-ylmethyl)-3-iodoaniline is
through reductive amination. This common reaction in medicinal chemistry involves the
reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.

Reaction Scheme:
Furfural + 3-lodoaniline — N-(furan-2-ylmethyl)-3-iodoaniline
Reagents and Materials:

Furfural

e 3-lodoaniline

e Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBHa)

¢ Dichloromethane (DCM) or Methanol (MeOH) as solvent

e Anhydrous magnesium sulfate (MgSQOa)

« Silica gel for column chromatography

» Ethyl acetate and hexane for elution

Experimental Procedure:

e To a solution of 3-iodoaniline (1.0 eq) in anhydrous DCM (or MeOH), add furfural (1.1 eq).

« Stir the mixture at room temperature for 1-2 hours to allow for the formation of the
intermediate imine.

e Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
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» Continue stirring at room temperature for 12-24 hours. The reaction progress can be
monitored by thin-layer chromatography (TLC).

e Upon completion, quench the reaction by the slow addition of a saturated aqueous solution
of sodium bicarbonate.

o Separate the organic layer, and extract the aqueous layer with DCM.
o Combine the organic layers, wash with brine, and dry over anhydrous MgSOa.

 Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude
product.

» Purify the crude product by flash column chromatography on silica gel using a gradient of
ethyl acetate in hexane as the eluent.

o Characterize the purified product by NMR, IR, and mass spectrometry.

Experimental Workflow Diagram

3-lodoaniline Reaction ‘Work-up & Purification Final Product
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Caption: Proposed workflow for the synthesis of N-(furan-2-ylmethyl)-3-iodoaniline.

Potential Biological Activity and Signaling Pathway
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The furan moiety is present in numerous biologically active compounds, exhibiting a wide
range of pharmacological properties including antibacterial, anti-inflammatory, and anticancer
activities.[1] The iodoaniline substructure is also found in various pharmacologically active
molecules, and the iodine atom can participate in halogen bonding, which can be important for
protein-ligand interactions.

Given these structural features, N-(furan-2-ylmethyl)-3-iodoaniline could be a candidate for
investigation as a kinase inhibitor. Kinases are a class of enzymes that play crucial roles in cell
signaling, and their dysregulation is implicated in many diseases, including cancer. Many
kinase inhibitors feature a heterocyclic ring system that can interact with the hinge region of the
ATP-binding pocket of the kinase.

A hypothetical mechanism of action could involve the modulation of key signaling pathways
such as the PI3K/Akt or MAPK/ERK pathways.[2][3] These pathways are central to regulating
cell proliferation, survival, and apoptosis, and their aberrant activation is a hallmark of many

cancers.

Proposed Signaling Pathway Diagram
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Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
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Structure-Activity Relationship (SAR) Insights
(Hypothetical)

o Furan Ring: Substitution on the furan ring could modulate activity. Electron-withdrawing or
electron-donating groups could influence the electronic properties and binding affinity.

 Aniline Ring: The position and nature of the halogen on the aniline ring are likely critical.
Replacing iodine with other halogens (Br, Cl, F) would alter the potential for halogen bonding
and the overall lipophilicity. The position of the substituent (ortho, meta, para) would also
significantly impact the binding orientation.

» Linker: The methylene amine linker provides flexibility. Altering the linker length or rigidity
could optimize the orientation of the furan and iodoaniline moieties within a target binding
site.

Conclusion

N-(furan-2-ylmethyl)-3-iodoaniline is a molecule with potential for further investigation in the
field of medicinal chemistry. This guide provides a foundational understanding of its structure,
properties, and a plausible synthetic route. The predicted biological activity as a kinase inhibitor
warrants experimental validation, including its synthesis, spectroscopic characterization, and
evaluation in relevant biological assays to explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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